molecular formula C6H10ClN3 B1430823 2-Hydrazinyl-5-methylpyridine hydrochloride CAS No. 1375477-15-8

2-Hydrazinyl-5-methylpyridine hydrochloride

Cat. No.: B1430823
CAS No.: 1375477-15-8
M. Wt: 159.62 g/mol
InChI Key: AUKAAEWWXWCHBJ-UHFFFAOYSA-N
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Description

“2-Hydrazinyl-5-methylpyridine hydrochloride” is a pyridine derivative that can be used as pharmaceutical intermediates . It has a CAS Number of 1375477-15-8 and a molecular weight of 159.62 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3.ClH/c1-5-2-3-6 (9-7)8-4-5;/h2-4H,7H2,1H3, (H,8,9);1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . The SMILES string representation is NNCC1=NC=C(C)C=C1.Cl .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261 . It’s important to handle this compound with care, following all safety guidelines.

Mechanism of Action

Environmental factors can also influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other substances in the environment. For instance, the storage of 2-Hydrazinyl-5-methylpyridine hydrochloride is recommended under inert gas (nitrogen or Argon) at 2-8°C .

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-5-methylpyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with hydrazine-reactive enzymes. These enzymes catalyze the conversion of hydrazine derivatives into other compounds, often through oxidation or reduction reactions. The nature of these interactions involves the formation of covalent bonds between the hydrazine group of this compound and the active site of the enzyme, leading to enzyme inhibition or activation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent alterations in cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydrazine group of this compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This interaction can result in changes in the catalytic activity of the enzyme, affecting various biochemical pathways. Additionally, this compound can bind to DNA or RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death or tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrazine oxidase and hydrazine reductase, which catalyze the conversion of hydrazine derivatives into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the inhibition of hydrazine oxidase by this compound can lead to an accumulation of hydrazine derivatives, altering the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can affect its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(5-methylpyridin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKAAEWWXWCHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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